molecular formula C14H15N3O2 B1529761 4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide CAS No. 685533-83-9

4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide

Cat. No. B1529761
CAS RN: 685533-83-9
M. Wt: 257.29 g/mol
InChI Key: TZZZRPYJZUJQLQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry. Unfortunately, the specific molecular structure analysis for “4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The specific physical and chemical properties of “4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide” are not available in the literature .

Scientific Research Applications

Antioxidant and Pharmacological Effects of Phenolic Compounds

Phenolic compounds, like chlorogenic acid (CGA), exhibit a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity properties. CGA, found in green coffee extracts and tea, plays crucial roles in lipid and glucose metabolism, potentially aiding in the treatment of disorders such as cardiovascular disease, diabetes, and obesity. The modulation of lipid metabolism and glucose by CGA underscores the potential of phenolic compounds in therapeutic applications (Naveed et al., 2018).

Polyphenols in Cancer Prevention and Therapy

Polyphenols, another class of phenolic compounds, have been shown to offer significant benefits against chronic diseases, including cancer. Their mechanisms include antioxidant activity, modulation of cellular signaling pathways, and effects on tumor growth and metastasis. The review of polyphenols and their benefits highlights their role in diet and health, emphasizing the need for further research to exploit their therapeutic potential fully (Rasouli et al., 2017).

Analytical Methods for Antioxidant Activity Determination

The study and application of phenolic compounds in scientific research are supported by various analytical methods used to determine their antioxidant activity. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are crucial for assessing the antioxidant capacity of these compounds. Understanding these methods is essential for accurately evaluating the potential health benefits of phenolic compounds, including 4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide, if applicable (Munteanu & Apetrei, 2021).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and advice about safety precautions. The specific safety and hazard information for “4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide” is not available in the literature .

properties

IUPAC Name

4-[3-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-16-14(18)13-8-12(5-6-17-13)19-11-4-2-3-10(7-11)9-15/h2-8H,9,15H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZZRPYJZUJQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(aminomethyl)phenoxy)-N-methylpicolinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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